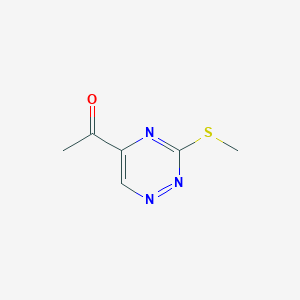![molecular formula C9H13NS B065047 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine CAS No. 189019-45-2](/img/structure/B65047.png)
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is not fully understood. However, it is believed to interact with various biological targets, including ion channels and receptors. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as potential neuroprotective effects. Additionally, this compound has been shown to have antitumor activity in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine in lab experiments is its unique chemical structure, which may allow for the development of new materials and drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, this compound may have potential applications in the development of new materials for use in electronics and other fields. Further research is needed to fully understand the potential of this compound and its various applications.
Métodos De Síntesis
The synthesis of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can be achieved through a variety of methods. One common method involves the reaction of 2-methylthiophene with 3-bromopyridine in the presence of a palladium catalyst. This reaction produces the desired compound in moderate to high yields.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine has been used in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has also been used in the development of new materials, such as conductive polymers and organic semiconductors.
Propiedades
Número CAS |
189019-45-2 |
|---|---|
Nombre del producto |
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine |
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-7-3-4-11-8(7)6-10-9/h3-4,10H,5-6H2,1-2H3 |
Clave InChI |
XIGNRIZVQFQSAS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)SC=C2)C |
SMILES canónico |
CC1(CC2=C(CN1)SC=C2)C |
Sinónimos |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-5,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)


![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)



